molecular formula C15H15N3O2 B5647942 1H-imidazol-2-yl-[2-(pyrrolidine-1-carbonyl)phenyl]methanone

1H-imidazol-2-yl-[2-(pyrrolidine-1-carbonyl)phenyl]methanone

Cat. No.: B5647942
M. Wt: 269.30 g/mol
InChI Key: ALXBVYLMVKOHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-imidazol-2-yl-[2-(pyrrolidine-1-carbonyl)phenyl]methanone is a complex organic compound that features both imidazole and pyrrolidine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrolidine is a saturated five-membered ring containing one nitrogen atom

Preparation Methods

The synthesis of 1H-imidazol-2-yl-[2-(pyrrolidine-1-carbonyl)phenyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

1H-imidazol-2-yl-[2-(pyrrolidine-1-carbonyl)phenyl]methanone undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-imidazol-2-yl-[2-(pyrrolidine-1-carbonyl)phenyl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-imidazol-2-yl-[2-(pyrrolidine-1-carbonyl)phenyl]methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

1H-imidazol-2-yl-[2-(pyrrolidine-1-carbonyl)phenyl]methanone can be compared with other imidazole-containing compounds, such as:

What sets this compound apart is its unique combination of imidazole and pyrrolidine rings, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

1H-imidazol-2-yl-[2-(pyrrolidine-1-carbonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-13(14-16-7-8-17-14)11-5-1-2-6-12(11)15(20)18-9-3-4-10-18/h1-2,5-8H,3-4,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXBVYLMVKOHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2C(=O)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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